(-)-Esphos ligand
CAS No.:
Cat. No.: VC3318645
Molecular Formula: C16H24N4P2
Molecular Weight: 334.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N4P2 |
|---|---|
| Molecular Weight | 334.34 g/mol |
| IUPAC Name | (3aS)-1-[2-[(3aS)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphol-1-yl]phenyl]-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphole |
| Standard InChI | InChI=1S/C16H24N4P2/c1-2-8-16(22-18-12-14-6-4-10-20(14)22)15(7-1)21-17-11-13-5-3-9-19(13)21/h1-2,7-8,13-14,17-18H,3-6,9-12H2/t13-,14-,21?,22?/m0/s1 |
| Standard InChI Key | XOKWQYDPURQVJL-KAJWEHKCSA-N |
| Isomeric SMILES | C1C[C@H]2CNP(N2C1)C3=CC=CC=C3P4NC[C@H]5N4CCC5 |
| Canonical SMILES | C1CC2CNP(N2C1)C3=CC=CC=C3P4NCC5N4CCC5 |
Introduction
Applications in Asymmetric Hydroformylation
Hydroformylation of Vinyl Acetate
The (-)-ESPHOS ligand has shown exceptional capability in the asymmetric hydroformylation of vinyl acetate. This reaction is particularly significant as it produces 2-acetoxypropanal, which serves as a valuable intermediate in the synthesis of various biologically active compounds .
Hydroformylation (also known as oxo synthesis) involves the addition of a formyl group (CHO) and a hydrogen atom to an alkene. When applied to vinyl acetate using a rhodium-(-)-ESPHOS catalyst system, this reaction produces chiral aldehydes with significant enantioselectivity.
The reaction specifically yields 2-acetoxypropanal with excellent enantioselectivity, preferentially forming the S-(-) enantiomer . This product is particularly valuable as a precursor for the Strecker synthesis of the essential amino acid threonine. Additionally, 2-acetoxypropanal can be converted to 2-hydroxypropanal, which serves as an intermediate in the synthesis of more complex molecules including steroids, pheromones, antibiotics, and peptides .
Comparison with Other Ligands
The performance of (-)-ESPHOS ligand can be evaluated against other prominent phosphine ligands used in asymmetric hydroformylation. Table 1 presents a comparative analysis based on available research findings.
Table 1: Comparative Performance of Different Ligands in Asymmetric Hydroformylation
| Ligand Type | Effectiveness with Vinyl Acetate | Effectiveness with Styrene | Major Enantiomer Produced |
|---|---|---|---|
| (-)-ESPHOS | Excellent | Poor | S-(-)-2-acetoxypropanal |
| SEMI-ESPHOS | Poor (low activity) | Marginal | R-(+) (slight excess) |
| BINAPHOS | Excellent | Excellent | Not specified |
| BIHEMPHOS | Excellent | Excellent | Not specified |
Mechanistic Considerations
Enantioselectivity Mechanisms
The mechanism by which (-)-ESPHOS induces enantioselectivity likely involves coordinating effects between the substrate and catalyst. For vinyl acetate, the presence of the acetoxy group appears to play a crucial role in directing the stereochemical outcome. The research suggests that heterofunctionalized alkenes like vinyl acetate achieve higher asymmetric induction due to additional binding of the C=O bond to the catalyst .
This binding creates a more rigid transition state that favors the formation of one enantiomer over the other. The resulting S-(-) enantiomer predominance in the 2-acetoxypropanal product demonstrates the ligand's ability to effectively control the facial approach of the substrate to the metal center.
Substrate Specificity Effects
An interesting finding regarding (-)-ESPHOS is its substrate specificity. While it excels with vinyl acetate, it performs poorly with styrene substrates, producing nearly racemic products . This contrasts with BINAPHOS and BIHEMPHOS ligands, which maintain high enantioselectivity across both substrate types.
This substrate-dependent performance suggests that the ligand-substrate interaction is highly specific. Researchers have hypothesized that heterofunctionalization of the aryl group, particularly face-binding to the catalyst, may be important for stereoinduction with certain substrates . This observation provides direction for future modifications of the (-)-ESPHOS structure to expand its substrate scope.
Synthetic Applications
Production of Chiral Intermediates
The (-)-ESPHOS ligand facilitates the synthesis of optically active aldehydes, which are valuable precursors in the pharmaceutical and fine chemical industries. These chiral aldehydes serve as building blocks for:
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Biologically active compounds with specific stereochemical requirements
-
Biodegradable polymers requiring stereochemical control
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Liquid crystal materials
-
Chiral amino acids and derivatives
The 2-acetoxypropanal produced via (-)-ESPHOS-catalyzed hydroformylation can undergo subsequent transformations while maintaining its stereochemical integrity. The product can be converted to 2-acetoxy-1-propanol through hydrogenation, and this alcohol can undergo isomerization to form 1-acetoxy-2-propanol as a secondary product .
Comparison with SPhos and Related Ligands
While (-)-ESPHOS and SPhos are both phosphine-based ligands, they serve distinct purposes in organometallic catalysis. SPhos belongs to the family of dialkylbiaryl phosphine ligands developed by Buchwald and is primarily utilized in Suzuki-Miyaura cross-coupling reactions .
Catalytic Activity Comparison
Table 2: Comparative Applications of (-)-ESPHOS and SPhos Ligands
The SPhos ligand shows remarkable versatility in Suzuki-Miyaura cross-coupling reactions with excellent functional group tolerance , while (-)-ESPHOS demonstrates more specialized capabilities in asymmetric hydroformylation with specific substrates .
Future Research Directions
The (-)-ESPHOS ligand shows significant promise for further development and application in asymmetric catalysis. Several avenues for future research can be identified:
Structural Optimization
Further modifications to the (-)-ESPHOS structure could expand its substrate scope and enhance its stereoselectivity. The research suggests that understanding the interaction between the ligand and different substrate classes could lead to more versatile catalysts . Particularly, modifications that would improve performance with aromatic substrates like styrene would be valuable.
Application Expansion
While (-)-ESPHOS has demonstrated effectiveness in asymmetric hydroformylation, its potential in other asymmetric transformations remains to be explored. The supporting information suggests that comparative studies in asymmetric hydrogenations could be promising . Other potential applications might include:
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Asymmetric hydrocyanation
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Asymmetric hydroamination
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Asymmetric hydrosilylation
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Application in flow chemistry systems for continuous manufacturing
Mechanistic Studies
More detailed mechanistic investigations would provide valuable insights into the factors controlling the stereoselectivity of (-)-ESPHOS-catalyzed reactions. Understanding the transition states and energy profiles of these reactions could guide the development of next-generation catalysts with improved performance.
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